molecular formula C10H13Cl2N3 B1463656 2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride CAS No. 1092381-05-9

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

Cat. No.: B1463656
CAS No.: 1092381-05-9
M. Wt: 246.13 g/mol
InChI Key: BSZJVDKZQVQCOZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3 and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (CAS Number: 1092381-05-9) is a compound that belongs to the imidazopyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3•HCl, with a molecular weight of 246.14 g/mol. The compound features a chloromethyl group attached to an imidazo[4,5-c]pyridine scaffold, which is pivotal for its biological activity.

Biological Activities

Research indicates that imidazopyridine derivatives exhibit a wide range of biological activities including:

  • Anticancer : Compounds in this class have shown promising results against various cancer cell lines.
  • Antiviral : They have been evaluated for efficacy against viral infections, particularly hepatitis viruses.
  • Antimicrobial : These compounds demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory : Some derivatives have been noted for their ability to reduce inflammation.

Table 1: Summary of Biological Activities of Imidazopyridine Derivatives

Activity TypeDescriptionReferences
AnticancerInhibitory effects on cancer cell proliferation
AntiviralEffective against HBV and HCV
AntimicrobialBroad-spectrum activity against bacteria and fungi
Anti-inflammatoryReduction in inflammatory markers

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is closely linked to their chemical structure. Modifications to the imidazo[4,5-c]pyridine scaffold can enhance or diminish their pharmacological effects. For instance:

  • Substituents at the 2-position (like the chloromethyl group) can significantly influence potency.
  • The presence of alkyl groups may enhance lipophilicity and improve membrane permeability.

Case Study: Anticancer Activity

A study conducted on various imidazopyridine derivatives highlighted that specific modifications could lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may involve:

  • Inhibition of key enzymes involved in cellular proliferation.
  • Interference with viral replication processes.
  • Modulation of inflammatory pathways.

Properties

IUPAC Name

2-(chloromethyl)-1-propylimidazo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.ClH/c1-2-5-14-9-3-4-12-7-8(9)13-10(14)6-11;/h3-4,7H,2,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZJVDKZQVQCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=NC=C2)N=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673875
Record name 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092381-05-9
Record name 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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